N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.85–7.65 (m, 2H) : Thiophene protons (H-3 and H-5) exhibit multiplet splitting due to coupling with adjacent sulfur atoms.

- δ 7.43 (d, J = 8.0 Hz, 2H) : Aromatic protons on the tetrahydroquinoline core (H-5 and H-6).

- δ 4.42–4.32 (m, 2H) : Methylene protons adjacent to the sulfonamide nitrogen (N-CH₂).

- δ 2.1 (s, 3H) : Methyl group of the acetamide moiety.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry

- m/z 336.43 [M⁺] : Molecular ion peak confirming the molecular weight.

- m/z 189 : Fragment corresponding to the tetrahydroquinoline-thiophene sulfonyl moiety.

- m/z 146 : Acetamide-derived fragment (-NHCOCH₃).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous tetrahydroquinoline derivatives reveal critical insights into the molecular conformation (Table 1):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.92 Å, b = 10.45 Å, c = 12.31 Å |

| Dihedral Angle (Thiophene-Tetrahydroquinoline) | 85.3° |

| Hydrogen Bonding | N-H···O=S (2.89 Å) |

The tetrahydroquinoline ring adopts a half-chair conformation , with the sulfonamide group oriented perpendicular to the aromatic plane to minimize steric clash. The thiophene ring engages in π-π stacking interactions with adjacent molecules (distance: 3.8 Å), stabilizing the crystal lattice. The acetamide group forms intermolecular hydrogen bonds with sulfonyl oxygen atoms, creating a supramolecular architecture dominated by C-H···O and N-H···O interactions.

Conformational flexibility is limited due to the sulfonamide’s rigid planar geometry, as evidenced by torsional angles between the sulfur atom and the tetrahydroquinoline nitrogen (178.5°). This rigidity may influence biological activity by pre-organizing the molecule for target binding.

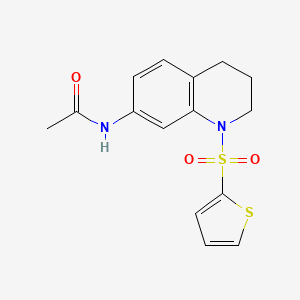

Figure 1. Molecular structure of this compound, highlighting key functional groups and conformational features.

Properties

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11(18)16-13-7-6-12-4-2-8-17(14(12)10-13)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJOTUACRNIHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the thiophene ring and sulfonyl group. The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The acetamide group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acyl chlorides or anhydrides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exhibit notable antimicrobial properties. For instance:

- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. It has been shown to reduce oxidative stress markers in cellular models.

- Case Study: A recent investigation revealed that tetrahydroquinoline compounds could enhance cellular resistance to oxidative damage comparable to established antioxidants like ascorbic acid .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that leverage thiophene derivatives for enhanced biological activity.

Synthetic Pathways

The synthetic route generally includes:

- Formation of the tetrahydroquinoline core.

- Introduction of the thiophenesulfonyl group via sulfonation reactions.

- Acetylation to yield the final product.

Table 1: Synthetic Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Tetrahydroquinoline precursors |

| 2 | Sulfonation | Thiophenesulfonyl chloride |

| 3 | Acetylation | Acetic anhydride |

CNS Activity

Preliminary studies suggest that this compound may possess central nervous system (CNS) activity, potentially useful in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline moiety can enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s thiophene sulfonyl group distinguishes it from 5j’s bulky benzhydryl-azetidine substituent, which may reduce steric hindrance and improve solubility compared to 5j .

- The patent compound (Example 1) shares the tetrahydroquinoline core but replaces sulfonyl with a benzothiazole-amino-thiazole-carboxylic acid system, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

Hypothetical Activity Profile :

- 5j : The benzhydryl-azetidine group in 5j may enhance CNS penetration due to lipophilicity, whereas the target compound’s sulfonyl group could favor peripheral activity .

- UCM1484 : The triazole carbonyl group in UCM1484 is associated with protease inhibition (e.g., HIV-1 protease), but the target compound’s sulfonamide may shift selectivity toward kinases or ion channels .

- Patent Compounds: Benzothiazole-amino derivatives (e.g., Example 1) are frequently explored as kinase inhibitors (e.g., JAK/STAT pathway), suggesting the target compound’s sulfonamide-tetrahydroquinoline hybrid could have similar applications .

Table 3: Inferred Pharmacological Properties

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and biological properties, particularly focusing on its anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 300.36 g/mol. The compound features a tetrahydroquinoline backbone substituted with a thiophenesulfonyl group. This structural framework is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenesulfonyl chloride with a suitable tetrahydroquinoline derivative in the presence of a base. The reaction conditions can be optimized to enhance yield and purity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance:

- Dual PI3Kα/mTOR Inhibitors : Research has shown that derivatives containing thiophene groups exhibit significant inhibitory effects on the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. One such study reported that a related compound exhibited IC50 values of 0.20 µM against A549 lung cancer cells and 1.25 µM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 13g | A549 | 0.20 ± 0.05 |

| Compound 13g | MCF-7 | 1.25 ± 0.11 |

| Compound 13g | HeLa | 1.03 ± 0.24 |

These results suggest that this compound may similarly inhibit cancer cell growth.

Anti-inflammatory Activity

In addition to its anti-cancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

Several case studies have evaluated the biological activities of thiophene-containing compounds:

- Study on Inhibition of COX Enzymes : A series of thiophene derivatives were synthesized and screened for their ability to inhibit COX-2 enzymes, which are implicated in inflammatory processes. Compounds demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance potency .

- Docking Studies : Computational studies have indicated that the binding affinity of thiophene derivatives to target enzymes correlates well with their biological activity. This approach helps in understanding how structural features influence efficacy and can guide future drug design efforts .

Q & A

Q. What are the key steps for synthesizing N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core, followed by acetamide coupling. Critical steps include:

- Sulfonylation : Reaction of the tetrahydroquinoline precursor with thiophene-2-sulfonyl chloride under controlled pH and temperature (e.g., 0–5°C in dichloromethane) to avoid side reactions .

- Acetamide Formation : Coupling the sulfonylated intermediate with acetylating agents (e.g., acetic anhydride) in the presence of a base like triethylamine.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the final product. Intermediates are characterized via NMR spectroscopy (1H/13C) and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

- 1H/13C NMR : Essential for confirming the tetrahydroquinoline backbone, sulfonyl group orientation, and acetamide substitution pattern. For example, the thiophene sulfonyl moiety shows distinct aromatic proton signals at δ 7.5–8.0 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- High-Resolution MS : Validates molecular weight and purity (>95%) .

Q. What are the common solubility and stability challenges during in vitro assays, and how can they be mitigated?

The compound’s lipophilic tetrahydroquinoline and sulfonyl groups often result in poor aqueous solubility. Strategies include:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .

- pH Adjustment : Buffered solutions (pH 7.4) improve stability, as acidic/basic conditions may hydrolyze the sulfonamide or acetamide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and confirm compound purity via HPLC before testing .

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., reference inhibitors) to normalize inter-lab variability .

Q. What computational methods are recommended for predicting the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the thiophene sulfonyl group’s affinity for hydrophobic binding pockets .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate docking results .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the tetrahydroquinoline 3-position to enhance target affinity .

- Sulfonyl Group Replacement : Test alternative sulfonamides (e.g., pyridine-3-sulfonyl) to reduce off-target effects, as seen in analogs with improved COX-2 selectivity .

Q. What strategies are effective for addressing low yield in the final coupling step of synthesis?

- Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate acetylation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .

Methodological Challenges and Solutions

Q. How should researchers design experiments to validate the compound’s neuroprotective potential in vivo?

- Animal Models : Use MPTP-induced Parkinson’s disease models in mice, administering the compound orally (10–50 mg/kg/day) for 14 days.

- Biomarkers : Measure tyrosine hydroxylase (TH) levels via immunohistochemistry and dopamine via HPLC-ECD .

Q. What analytical approaches can distinguish degradation products during long-term stability studies?

- Forced Degradation : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or sulfonamide) using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

Q. How can mutant enzyme studies clarify the compound’s inhibition kinetics?

- Site-Directed Mutagenesis : Create COX-2 mutants (e.g., Val523Ala) to test if the thiophene sulfonyl group interacts with hydrophobic residues.

- Kinetic Assays : Measure Ki values using fluorogenic substrates (e.g., DCFH-DA for ROS inhibition) .

Data Interpretation and Innovation

Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity data?

Use non-linear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models .

Q. How can fragment-based drug design (FBDD) leverage this compound’s core structure?

- Fragment Library Screening : Identify fragments binding to the tetrahydroquinoline region using X-ray crystallography or SPR.

- Click Chemistry : Attach fragments (e.g., triazoles) via Cu(I)-catalyzed reactions to explore synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.